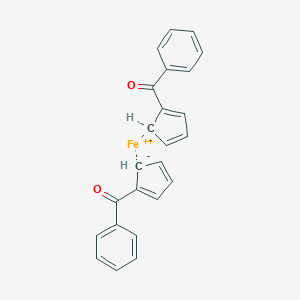

Di(benzoylcyclopentadienyl) Iron

Description

Propriétés

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFFQOLCTAEBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12180-80-2 | |

| Record name | 1,1′-Dibenzoylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dibenzoylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1,1'-dibenzoylferrocene in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom.

The substitution pattern of the benzoyl groups on the cyclopentadienyl (B1206354) (Cp) rings is readily confirmed by NMR. The ¹H NMR spectrum displays distinct signals for the protons on the Cp rings and the phenyl groups. For the substituted Cp rings, two pseudo-triplets or multiplets are typically observed, corresponding to the protons in the positions alpha and beta to the benzoyl substituent. In a sample measured in DMSO-d6, these signals appear at approximately 4.86 ppm and 4.71 ppm. mdpi.com The protons of the phenyl rings appear further downfield, generally between 7.50 and 7.78 ppm, due to the deshielding effect of the aromatic ring current. mdpi.com

The ¹³C NMR spectrum provides direct evidence of the carbon skeleton. A key signal is observed at approximately 198 ppm, which is characteristic of the carbonyl carbon in the benzoyl group. mdpi.com The carbons of the cyclopentadienyl rings show signals in the range of 73-80 ppm. The ipso-carbon (the carbon atom of the Cp ring directly attached to the benzoyl group) is typically found at a distinct chemical shift from the other Cp carbons. The aromatic carbons of the benzoyl group appear in the 128-140 ppm region. mdpi.com

Interactive Table: NMR Spectroscopic Data for 1,1'-Dibenzoylferrocene in DMSO-d6

The chemical shifts observed in the NMR spectra of 1,1'-dibenzoylferrocene reveal the significant electronic influence of the benzoyl substituents. In unsubstituted ferrocene (B1249389), all ten Cp protons are equivalent and exhibit a sharp singlet at approximately 4.16 ppm in CDCl₃. nih.gov The introduction of the electron-withdrawing benzoyl groups causes a downfield shift of the remaining Cp proton signals to ~4.7-4.9 ppm. mdpi.com This deshielding effect occurs because the benzoyl group withdraws electron density from the cyclopentadienyl rings, reducing the shielding of the protons and causing them to resonate at a higher frequency. researchgate.netmdpi.com This effect is a clear indicator of the transmission of electronic effects through the ferrocene sandwich structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups and probe the bonding within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The most prominent feature in the IR spectrum of 1,1'-dibenzoylferrocene is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band is typically observed in the region of 1630-1660 cm⁻¹. researchgate.net The exact position is influenced by conjugation with both the phenyl ring and the ferrocenyl group. Conjugation tends to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically 1715 cm⁻¹) due to a decrease in the double bond character of the carbonyl group. The intensity and characteristic position of this band make it a definitive marker for the presence of the benzoyl substituent.

The vibrations associated with the bond between the iron atom and the cyclopentadienyl rings provide insight into the stability and nature of the metallocene framework. These vibrations, including the Fe-Cp stretching and ring tilt modes, occur at lower frequencies, typically in the far-infrared region between 400 and 500 cm⁻¹. For unsubstituted ferrocene, two characteristic bands are found around 478 cm⁻¹ and 492 cm⁻¹. The introduction of substituents can influence the frequencies of these metal-ligand vibrations. Electron-withdrawing groups like benzoyl can slightly alter the electron density at the iron center and on the rings, which in turn can cause subtle shifts in these vibrational frequencies.

Interactive Table: Key IR Absorption Bands for 1,1'-Dibenzoylferrocene

X-ray Diffraction (XRD) Analysis

While spectroscopic methods provide extensive data on the molecular structure in solution and in bulk solid form, single-crystal X-ray diffraction (XRD) offers the most precise and unambiguous determination of the three-dimensional atomic arrangement in the solid state.

It is expected that the two cyclopentadienyl rings would be nearly parallel, with the iron atom sandwiched between them. The conformation of the rings can be either eclipsed or staggered, with the rotational barrier being very small. In many substituted ferrocenes, the conformation is close to eclipsed. The benzoyl groups are attached to each ring, and due to steric hindrance, they would likely adopt a conformation that minimizes repulsion, possibly pointing away from each other in a transoid arrangement relative to the Fe-Cp axis. The bond lengths, such as Fe-C, C-C within the rings, and the C=O and phenyl C-C bonds, are expected to fall within the normal ranges observed for other ferrocenyl ketones. mdpi.com

For example, the crystal structure of 1,1'-diacetylferrocene dihydrazone, a closely related derivative, shows a nearly eclipsed conformation of the Cp rings with a very small twist angle. Similarly, other keto-substituted ferrocenes show that the carbonyl group is nearly coplanar with its attached cyclopentadienyl ring, facilitating electronic conjugation. mdpi.com

Determination of Solid-State Crystal Structures

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For ferrocene derivatives, key structural parameters include the iron-to-carbon (Fe-C) bond distances, the carbon-carbon (C-C) bond distances within the cyclopentadienyl (Cp) rings, the distance from the iron center to the centroid of the Cp rings, and the dihedral angle between the two Cp rings, which defines whether they are parallel. mdpi.com The conformation (eclipsed, staggered, or twisted) is also a critical descriptor of the molecular geometry. mdpi.comwikipedia.org

While the specific crystal structure of Di(benzoylcyclopentadienyl) Iron is not detailed in the provided search results, analysis of similar substituted ferrocenes allows for the presentation of expected crystallographic data. The table below illustrates the typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Description | Typical Value / Information |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). | Monoclinic wikipedia.org |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ). | a = 10-15 Å, b = 8-12 Å, c = 15-20 Å, β = 90-110° |

| Fe-C(Cp) Bond Lengths (Å) | Distances from the iron atom to the carbon atoms of the Cp rings. | 2.02 - 2.06 Å wikipedia.org |

| Fe-Cp(centroid) Distance (Å) | Distance from the iron atom to the center of the Cp rings. | 1.64 - 1.66 Å mdpi.com |

| Cp-Cp Dihedral Angle (°) | Angle between the planes of the two Cp rings. | 0 - 5° mdpi.com |

| C(Cp)-C(Cp) Bond Lengths (Å) | Carbon-carbon bond distances within the cyclopentadienyl rings. | 1.39 - 1.42 Å wikipedia.org |

| C=O Bond Length (Å) | Bond distance of the carbonyl group in the benzoyl substituent. | ~1.22 Å mdpi.com |

Assessment of Steric Hindrance and Geometric Distortions at the Iron Center

The introduction of bulky substituents, such as the benzoyl groups in Di(benzoylcyclopentadienyl) Iron, invariably leads to geometric distortions of the ferrocene core from its ideal D5d (staggered) or D5h (eclipsed) symmetry. acs.org Steric hindrance refers to the repulsive forces between non-bonded atoms that influence molecular shape and reactivity. youtube.com In this compound, the volume occupied by the two benzoyl groups forces deviations in the standard ferrocene geometry to minimize these repulsive interactions.

Key geometric distortions anticipated and analyzed include:

Cyclopentadienyl Ring Tilt: The two Cp rings may deviate from a perfectly parallel arrangement. This is quantified by the angle between the planes of the two rings. In highly substituted ferrocenes, this tilt can be significant. acs.org

Conformational Twisting: While unsubstituted ferrocene has a very low barrier to rotation between staggered and eclipsed forms, bulky substituents can create a preferred, twisted conformation that minimizes steric clash. wikipedia.org This is often described by the average torsion angle. mdpi.com

Fe-C Bond Elongation: Steric pressure can cause a slight elongation of the iron-carbon bonds, particularly for the carbons bearing the substituents.

Studies on a vast number of substituted ferrocenes have shown that its geometry is highly flexible and that distortions are common. acs.org For instance, the steric effects of t-butyl groups on ferrocene have been shown to significantly influence reaction outcomes by selectively blocking access to one of the cyclopentadienyl rings. researchgate.net Similarly, the benzoyl groups in Di(benzoylcyclopentadienyl) Iron are expected to create a sterically hindered environment around the iron center, influencing its coordination chemistry and electrochemical properties.

Advanced X-ray Spectroscopic Methods for Iron Complexes

Advanced X-ray spectroscopic techniques are powerful, element-specific probes for elucidating the electronic and magnetic structures of iron complexes. These methods provide detailed information that complements data from techniques like X-ray diffraction.

Metal and Ligand K-edge X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. The sharp increase in absorption at an element's binding energy is known as an absorption edge.

Metal (Fe) K-edge XAS: This technique involves the excitation of an iron 1s core electron. diva-portal.org The pre-edge region of the spectrum corresponds to 1s → 3d transitions, which are formally forbidden by dipole selection rules but gain intensity through quadrupole coupling or 3d-4p mixing in non-centrosymmetric environments. diva-portal.org The intensity and energy of these pre-edge features provide critical information on the iron's oxidation state, spin state, and coordination geometry. diva-portal.orgnih.gov The main edge position is also sensitive to the oxidation state, typically shifting to higher energy with increasing oxidation state. illinois.edu The extended X-ray absorption fine structure (EXAFS) region, at energies above the edge, can be analyzed to determine the types of neighboring atoms and their distances from the iron center. researchgate.net

Ligand K-edge XAS: This method probes the electronic structure from the ligand's perspective by exciting a core electron from a ligand atom (e.g., Carbon 1s, Oxygen 1s). It provides a direct measure of the covalency of the metal-ligand bond. researchgate.net The pre-edge features in ligand K-edge spectra arise from transitions from the ligand 1s orbital into unoccupied molecular orbitals with both metal 3d and ligand np character. researchgate.net The intensity of these pre-edge peaks is directly proportional to the amount of ligand character mixed into the metal's d-orbitals, offering a quantitative measure of covalency. acs.orgrsc.org For Di(benzoylcyclopentadienyl) Iron, C and O K-edge XAS would reveal the extent of orbital mixing between the iron 3d orbitals and the π-system of the cyclopentadienyl and benzoyl moieties.

Nonresonant and Resonant X-ray Emission Spectroscopy

X-ray Emission Spectroscopy (XES) is a photon-in/photon-out technique that provides information about the occupied electronic states. researchgate.net It is highly sensitive to the spin state and oxidation state of the iron center. spectroscopyonline.comacs.org

Nonresonant XES: In this method, a core electron is excited to the continuum with high-energy X-rays, and the subsequent radiative decay to fill the core hole is measured. The Kβ (3p → 1s) and Kα (2p → 1s) emission lines are of particular interest for iron complexes. researchgate.net The shape and energy of the Kβ main line are sensitive to the spin state of the iron atom due to the exchange interaction between the 3p and 3d electrons. researchgate.netacs.org

Resonant XES (RXES): Here, the incident X-ray energy is tuned to a specific resonance, such as a pre-edge feature in the XAS spectrum. spectroscopyonline.com This selective excitation can provide more detailed electronic structure information than non-resonant methods. For example, 1s3p RXES, where a 1s electron is excited to a specific 3d-character orbital and the 3p → 1s decay is monitored, can probe the 3dⁿ⁺¹ final state configuration, offering a powerful tool to resolve ambiguous oxidation state assignments in highly covalent systems. nih.gov

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is a two-photon process that can be considered the X-ray analogue of resonance Raman spectroscopy. researchgate.net For iron complexes, Kα RIXS (also called 1s2p RIXS) is particularly powerful. This process involves a resonant 1s → 3d excitation (tuning the incident energy to the Fe K pre-edge), followed by 2p → 1s (Kα) emission. nih.govacs.org

The key advantage of RIXS is that it can provide high-resolution, L-edge-like spectra (which probe 2p → 3d transitions directly) but uses hard X-rays. nih.govpnas.org This overcomes the experimental limitations of soft X-ray L-edge spectroscopy, which requires ultra-high vacuum conditions. pnas.orgacs.org RIXS planes, which plot the emitted energy versus the incident energy, reveal detailed information about ligand-field (d-d) and charge-transfer excitations. nih.govacs.org This allows for a precise quantification of metal-ligand interactions and the electronic structure of the valence orbitals. researchgate.net

X-ray Magnetic Circular Dichroism (XMCD)

X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific magnetic probe. researchgate.net The technique measures the difference in the X-ray absorption spectrum of a magnetized sample using left- and right-circularly polarized X-rays. wikipedia.org The measurement is typically performed at the L-edges (2p → 3d transitions) for 3d transition metals like iron, as these transitions directly probe the valence electrons responsible for magnetism. wikipedia.orgyoutube.com

The power of XMCD lies in the application of "sum rules," which allow for the separate and quantitative determination of the spin and orbital magnetic moments of the absorbing atom. researchgate.netyoutube.com This provides an unparalleled level of detail about the magnetic properties of the iron center in Di(benzoylcyclopentadienyl) Iron. The sign of the XMCD signal can determine spin orientations, and field-dependent measurements can generate element-specific magnetization curves. researchgate.net

| Technique | Information Probed | Key Applications for Iron Complexes |

|---|---|---|

| Fe K-edge XAS | Unoccupied states (Fe 3d, 4p) | Oxidation state, coordination geometry, bond distances researchgate.netrsc.org |

| Ligand K-edge XAS | Unoccupied molecular orbitals (ligand np character) | Quantification of metal-ligand covalency researchgate.netrsc.org |

| XES (Kβ, Kα) | Occupied valence orbitals (Fe 3d, 3p) | Spin state, oxidation state, electronic structure researchgate.netspectroscopyonline.com |

| RIXS | Low-energy electronic excitations (d-d, charge-transfer) | High-resolution electronic structure, ligand-field splitting nih.govacs.org |

| XMCD | Element-specific magnetic properties | Separate determination of spin and orbital magnetic moments researchgate.netyoutube.com |

Strategies for Data Validation and Contradiction Resolution in Spectroscopic Characterization

The reliability of spectroscopic characterization hinges on robust data validation strategies and a systematic approach to resolving any contradictions that may arise between different analytical techniques.

Cross-validation is a critical process in analytical chemistry to ensure the accuracy and consistency of data obtained from multiple spectroscopic methods. wikipedia.org This involves a comparative analysis of the structural information inferred from each technique to build a cohesive and validated molecular picture.

For Di(benzoylcyclopentadienyl) Iron, the cross-validation process would involve the following steps:

Initial Data Acquisition : Obtain high-quality spectra from NMR (¹H and ¹³C), IR, and, if possible, mass spectrometry and single-crystal X-ray diffraction.

Independent Interpretation : Initially, interpret the data from each spectroscopic technique independently.

NMR : Determine the number and types of proton and carbon environments, and their connectivity.

IR : Identify the key functional groups, particularly the carbonyl stretch of the benzoyl group. rsc.org

Mass Spectrometry : Determine the molecular weight of the compound.

X-ray Crystallography : Elucidate the precise three-dimensional structure, including bond lengths and angles. rsc.org

Comparative Analysis and Correlation : Compare the structural features deduced from each technique.

The number of non-equivalent protons and carbons from NMR should be consistent with the symmetry observed in the crystal structure.

The presence of the carbonyl group identified by IR spectroscopy must be consistent with the chemical shifts of the carbonyl carbon in the ¹³C NMR spectrum and the benzoyl moieties in the crystal structure.

The molecular formula derived from NMR and confirmed by mass spectrometry should match the elemental composition determined from the crystal structure.

Computational Modeling : In cases of ambiguity or contradiction, computational methods such as Density Functional Theory (DFT) can be employed to predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) for a proposed structure. researchgate.net These theoretical data can then be compared with the experimental results to validate the structural assignment.

Any significant discrepancies between the data sets would necessitate a re-examination of the experimental procedures, sample purity, and data interpretation.

In the context of producing Di(benzoylcyclopentadienyl) Iron through batch synthesis, ensuring the consistency and quality of each batch is paramount. Statistical Process Control (SPC) is a valuable tool for monitoring and controlling the manufacturing process.

The application of statistical analysis to spectroscopic data from multiple batches can help identify outliers, which are data points that deviate significantly from the rest of the data. The identification of an outlier may indicate an issue with a particular batch, such as the presence of impurities or an incomplete reaction.

A general workflow for statistical analysis and outlier identification in the batch synthesis of Di(benzoylcyclopentadienyl) Iron could involve:

Data Collection : For each batch, acquire a standardized set of spectroscopic data (e.g., ¹H NMR, IR).

Feature Extraction : From each spectrum, extract key quantitative features. For instance:

From ¹H NMR: Ratios of the integrals of specific peaks (e.g., benzoyl protons to cyclopentadienyl protons).

From IR: The precise wavenumber and intensity of the carbonyl stretching peak.

Statistical Modeling : Employ statistical methods to model the expected variation in these features across successful batches. Common techniques include:

Principal Component Analysis (PCA) : A multivariate technique that can reduce the dimensionality of the data and help visualize clustering of batches with similar characteristics.

Control Charts : These charts can be used to monitor the extracted features from each batch over time, with statistically determined upper and lower control limits. cmu.edu

Outlier Detection : Identify batches whose spectroscopic features fall outside the expected range of variation. Methods for outlier detection include:

Interquartile Range (IQR) Method : A simple statistical method to identify outliers based on their deviation from the median.

Machine Learning Algorithms : Unsupervised methods like Local Outlier Factor (LOF), Isolation Forest, or One-Class Support Vector Machine (SVM) can be trained on data from known good batches to identify anomalous new batches. ieomsociety.orgresearchgate.net

The following interactive table illustrates how data from multiple batches could be collected and analyzed:

| Batch ID | Integral Ratio (Benzoyl H / Cp H) | Carbonyl Peak (cm⁻¹) | Status |

| B001 | 2.51 | 1655 | In Control |

| B002 | 2.49 | 1656 | In Control |

| B003 | 2.53 | 1654 | In Control |

| B004 | 2.65 | 1660 | Outlier |

| B005 | 2.50 | 1655 | In Control |

Upon detection of an outlier, a thorough investigation into the synthesis and purification steps for that specific batch would be initiated to determine the root cause of the deviation. This systematic approach ensures the consistent production of high-purity Di(benzoylcyclopentadienyl) Iron.

Reactivity and Reaction Mechanisms

Redox Chemistry

The redox chemistry of di(benzoylcyclopentadienyl) iron is centered around the reversible oxidation of the iron center from Fe(II) to Fe(III). This process is highly sensitive to the electronic effects of the benzoyl substituents.

Oxidation Reactions and Product Characterization

Di(benzoylcyclopentadienyl) iron undergoes a one-electron oxidation to form the corresponding ferricinium cation, di(benzoylcyclopentadienyl) iron(III). This reaction is typically a reversible process. researchgate.net The presence of the electron-withdrawing benzoyl groups makes the iron center more electron-deficient and therefore harder to oxidize compared to unsubstituted ferrocene (B1249389). researchgate.netmdpi.com The resulting di(benzoylcyclopentadienyl) iron(III) cation is a stable species, characterized by its distinct blue color, a common feature of ferricinium cations. als-japan.com

The oxidation can be achieved using chemical oxidants or electrochemically. The product, the di(benzoylcyclopentadienyl) iron(III) cation, retains the sandwich structure of the parent ferrocene, with the iron atom coordinated to the two substituted cyclopentadienyl (B1206354) rings.

Reduction Reactions and Resulting Iron Complexes

The reduction of di(benzoylcyclopentadienyl) iron has been a subject of study, focusing on the transformation of the benzoyl carbonyl groups. acs.org Unlike the redox chemistry at the iron center, these reactions involve the organic portion of the molecule. The carbonyl groups of the benzoyl substituents can be reduced to alcohols or methylene (B1212753) groups using appropriate reducing agents. These transformations yield new iron complexes with altered electronic and steric properties, while the fundamental ferrocene scaffold remains intact. For instance, reduction can lead to the formation of di(α-hydroxybenzylcyclopentadienyl) iron or di(benzylcyclopentadienyl) iron.

Electrochemical Behavior via Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of di(benzoylcyclopentadienyl) iron. edaq.compsu.edu CV studies reveal a well-defined, reversible one-electron oxidation-reduction process associated with the Fe(II)/Fe(III) couple. researchgate.netresearchgate.net

| Compound | Redox Couple | E₁/₂ (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Di(benzoylcyclopentadienyl) Iron | Fe(II)/Fe(III) | Data not explicitly found in searches, but expected to be significantly more positive than ferrocene. | Aprotic solvents like DMSO, DMF, ACN | psu.eduresearchgate.net |

| Ferrocene | Fe(II)/Fe(III) | +0.403 vs. SCE | Acetonitrile | nih.gov |

| Acetylferrocene | Fe(II)/Fe(III) | More positive than ferrocene | DMSO, ACN | psu.edu |

The two benzoyl groups on the cyclopentadienyl rings are strongly electron-withdrawing. This electronic effect significantly influences the redox potential of the Fe(II)/Fe(III) couple. The electron-withdrawing nature of these substituents decreases the electron density at the iron center, making it more difficult to remove an electron (i.e., to oxidize the iron). researchgate.netmdpi.com Consequently, the oxidation potential of di(benzoylcyclopentadienyl) iron is shifted to more positive values compared to unsubstituted ferrocene. researchgate.netmdpi.com This principle is a general trend observed for ferrocene derivatives; electron-donating groups lower the redox potential, while electron-withdrawing groups increase it. nih.gov

The shift in the redox potential of di(benzoylcyclopentadienyl) iron is directly correlated with its electronic structure. The electron-withdrawing benzoyl groups pull electron density away from the cyclopentadienyl rings and, by extension, from the d-orbitals of the iron atom. This inductive effect stabilizes the electron-rich Fe(II) center, making its oxidation to Fe(III) more energetically demanding. The extent of this potential shift can often be correlated with the Hammett substituent constants of the groups attached to the cyclopentadienyl rings. ulisboa.ptbeilstein-journals.org For di(benzoylcyclopentadienyl) iron, the presence of two such deactivating groups results in a substantial anodic shift of its redox potential.

Ligand Exchange Reactions

Ligand exchange reactions in ferrocene derivatives can involve the substitution of the cyclopentadienyl rings themselves. scirp.orgscirp.org These reactions typically require harsh conditions and the presence of a Lewis acid catalyst, such as aluminum chloride. scirp.orgscirp.org In such a reaction, one or both of the substituted cyclopentadienyl ligands could potentially be replaced by another aromatic molecule present in the reaction mixture.

While specific studies on the ligand exchange reactions of di(benzoylcyclopentadienyl) iron are not prevalent in the provided search results, the general mechanism for ferrocenes involves the abstraction of a cyclopentadienyl ring by the Lewis acid, leading to a reactive intermediate that can then be trapped by another aromatic species. scirp.orgscirp.org The presence of the deactivating benzoyl groups might influence the rate and feasibility of such ligand exchange reactions compared to unsubstituted ferrocene.

Mechanistic Studies of Ligand Dissociation and Association

The dissociation of a benzoylcyclopentadienyl ligand from the iron center in Di(benzoylcyclopentadienyl) Iron would be the initial step in a dissociative or interchange ligand substitution pathway. This process involves the cleavage of the iron-cyclopentadienyl bond. The stability of this bond is significant, and its dissociation typically requires energetic input, such as heat or light.

Kinetic Investigations of Ligand Exchange Pathways

Kinetic studies are essential to elucidate the precise mechanism of ligand exchange. For a compound like Di(benzoylcyclopentadienyl) Iron, one could hypothetically design experiments to determine the reaction order with respect to the complex and the incoming ligand.

A first-order rate dependence on the concentration of Di(benzoylcyclopentadienyl) Iron and a zero-order dependence on the incoming ligand would suggest a dissociative (D) mechanism . Conversely, a first-order dependence on both would indicate an associative (A) mechanism . An intermediate scenario, where the mechanism is of the interchange (I) type, could show more complex kinetic behavior.

Table 1: Hypothetical Kinetic Data for Ligand Exchange Reactions of a Ferrocene Derivative

| Proposed Mechanism | Rate Law | Dependence on [Complex] | Dependence on [Incoming Ligand] |

| Dissociative (D) | Rate = k[Complex] | First-Order | Zero-Order |

| Associative (A) | Rate = k[Complex][Ligand] | First-Order | First-Order |

| Interchange (I) | Complex | Variable | Variable |

Role of Lewis Acids in Facilitating Ligand Transfer

Lewis acids are known to play a significant role in facilitating ligand transfer reactions in organometallic complexes. A Lewis acid can coordinate to the benzoyl group of the cyclopentadienyl ligand. This interaction would polarize the C=O bond and withdraw electron density from the cyclopentadienyl ring.

This withdrawal of electron density would weaken the bond between the iron center and the cyclopentadienyl ring, thereby lowering the activation energy for ligand dissociation. This would facilitate the transfer of the benzoylcyclopentadienyl ligand to another metal center or its replacement by another ligand. Common Lewis acids that could theoretically be employed for this purpose include aluminum chloride (AlCl₃) and boron trifluoride (BF₃).

Photoreactivity and Photodeligation Mechanisms

The study of the photoreactivity of organometallic compounds is a rich field, with applications in photoredox catalysis and light-initiated chemical transformations. Ferrocene and its derivatives are known to be photoactive.

Photoinduced Cleavage of Ligand-Metal Bonds

Upon absorption of ultraviolet or visible light, Di(benzoylcyclopentadienyl) Iron would be promoted to an electronically excited state. In this excited state, the electron distribution within the molecule is altered, which can lead to the weakening and subsequent cleavage of the iron-cyclopentadienyl bond. This process is known as photodeligation.

The efficiency of this photoinduced cleavage would depend on the wavelength of the incident light and the quantum yield of the photoprocess. The benzoyl substituent, with its carbonyl chromophore, might influence the absorption spectrum of the molecule compared to unsubstituted ferrocene.

Characterization of Photogenerated Intermediates (e.g., Half-Sandwich Species)

The primary intermediate generated from the photolysis of Di(benzoylcyclopentadienyl) Iron would be a 16-electron half-sandwich species, [Fe(C₅H₄COPh)]. This highly reactive intermediate would have a vacant coordination site and would readily react with available substrates.

Techniques such as flash photolysis coupled with time-resolved spectroscopy (e.g., UV-Vis or infrared) would be necessary to directly observe and characterize such transient species. These experiments could provide information on the lifetime and reactivity of the photogenerated intermediates.

Proton Abstraction Dynamics of Photoreleased Ligands

Once the benzoylcyclopentadienyl ligand is photoreleased from the iron center, it can undergo further reactions. In the presence of a suitable base, the cyclopentadienyl proton can be abstracted, leading to the formation of the corresponding anion. The dynamics of this proton abstraction would depend on the strength of the base and the reaction conditions.

The study of such dynamics could be performed using techniques like stopped-flow spectroscopy or by trapping the resulting anion with an electrophile.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of ferrocene (B1249389) derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy.

The electronic structure of Di(benzoylcyclopentadienyl) Iron is central to its chemical reactivity and physical properties. DFT calculations are instrumental in characterizing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transition energies.

In substituted ferrocenes, the HOMO is typically metal-centered with significant contributions from the iron d-orbitals, while the LUMO can be either metal- or ligand-based, depending on the nature of the substituents. For Di(benzoylcyclopentadienyl) Iron, the electron-withdrawing nature of the benzoyl groups is expected to lower the energy of the LUMO, which is likely localized on the benzoylcyclopentadienyl ligands. Spectroscopic studies support the notion that the low-energy electronic transitions in this molecule possess appreciable metal-to-ligand charge transfer (MLCT) character. acs.org

While specific DFT-calculated values for the HOMO-LUMO gap of Di(benzoylcyclopentadienyl) Iron are not extensively reported in the literature, a representative DFT calculation would yield data similar to that presented in the illustrative table below.

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO+1 | -1.5 | Ligand (π) |

| LUMO | -2.0 | Ligand (π) |

| HOMO | -5.5 | Metal (d) |

| HOMO-1 | -5.8 | Metal (d) |

HOMO-LUMO Gap: 3.5 eV

This table is illustrative and represents typical values for a substituted ferrocene like Di(benzoylcyclopentadienyl) Iron as would be determined by DFT calculations.

DFT calculations are crucial for understanding and predicting the electrochemical behavior of Di(benzoylcyclopentadienyl) Iron. The redox potential of the ferrocene/ferrocenium (B1229745) couple is highly sensitive to the electronic effects of the substituents on the cyclopentadienyl (B1206354) rings. The two benzoyl groups, being strongly electron-withdrawing, are expected to make the oxidation of the iron center more difficult compared to unsubstituted ferrocene. This is because they lower the energy of the d-orbitals of the iron atom, thus increasing the ionization potential.

Experimental studies using cyclic voltammetry have provided valuable data on the kinetic and thermodynamic parameters of the electrochemical processes of 1,1'-dibenzoylferrocene. researchgate.net DFT can be used to correlate these experimental findings with the calculated electronic structure. For instance, a linear relationship can often be established between the calculated HOMO energy and the experimental oxidation potential for a series of related ferrocene derivatives.

The orientation of the benzoyl substituents relative to the cyclopentadienyl rings can also influence the electronic structure. Different rotational conformers may exhibit slight variations in their HOMO and LUMO energies, which in turn could lead to subtle differences in their electrochemical properties. DFT calculations can model these different conformations and predict their relative stabilities and electronic characteristics.

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, intermediates, and transition states. For Di(benzoylcyclopentadienyl) Iron, a notable reaction is its photochemical cleavage, where irradiation with visible light can lead to the dissociation of a benzoylcyclopentadienide anion. acs.org

Computational modeling of this process would involve:

Geometry optimization of the ground state reactant and the excited state species.

Locating the transition state for the bond-breaking event on the excited state potential energy surface.

Calculating the activation energy barrier for the reaction.

Identifying the reaction products and intermediates.

By calculating the energies of the species along the reaction coordinate, a detailed mechanistic pathway can be constructed, providing insights into the factors that govern the photoreactivity of the molecule.

Molecular Dynamics Simulations

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the flexibility of the molecular structure.

Di(benzoylcyclopentadienyl) Iron possesses significant conformational flexibility due to the rotation of the cyclopentadienyl rings around the iron-cyclopentadienyl axis and the rotation of the benzoyl groups relative to the rings. MD simulations can be employed to explore the different possible conformations and to determine their relative populations at a given temperature.

Key conformational isomers would include those with different relative orientations of the two benzoyl groups (e.g., syn and anti conformers). An MD simulation would reveal the potential energy barriers between these conformers and the timescale of their interconversion. The illustrative table below shows hypothetical data that could be obtained from a conformational analysis, indicating the relative energies of different stable conformers.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti-periplanar | 0.0 | Benzoyl groups pointing in opposite directions. |

| Syn-periplanar | 2.5 | Benzoyl groups pointing in the same direction. |

| Gauche | 1.2 | Intermediate orientation of benzoyl groups. |

This table is illustrative and represents the type of data that would be generated from a conformational analysis using molecular dynamics simulations.

The rotation of the cyclopentadienyl rings in ferrocene and its derivatives is a well-known dynamic process. The energy barrier to this rotation is influenced by the substituents on the rings. In Di(benzoylcyclopentadienyl) Iron, steric and electronic interactions between the two benzoyl groups, as well as between the benzoyl groups and the other cyclopentadienyl ring, will affect the rotational barrier.

MD simulations can be used to study the dynamics of this ligand rotation. By monitoring the dihedral angle between the two rings over the course of a simulation, the frequency and nature of the rotational motion can be characterized. Furthermore, specialized simulation techniques can be used to calculate the potential of mean force for the rotation, providing a quantitative measure of the rotational energy barrier. These studies would also elucidate the flexibility of the benzoyl substituents themselves, including the rotation around the C-C bond connecting the carbonyl group to the cyclopentadienyl ring.

Advanced Computational Methodologies for Iron Complexes

The study of iron complexes, such as Di(benzoylcyclopentadienyl) Iron, benefits significantly from advanced computational methodologies that provide deep insights into their electronic structure, reactivity, and spectroscopic properties. These theoretical approaches complement experimental findings and guide the design of new materials with tailored functionalities.

Grand Canonical Potential Kinetics for Reaction Mechanism Analysis

A powerful theoretical framework for analyzing the reaction mechanisms of iron complexes, particularly in the context of electrochemistry, is the Grand Canonical Potential Kinetics (GCP-K) model. This method allows for the simulation of electrochemical reactions under a constant applied potential, mimicking experimental conditions more accurately than traditional computational approaches that operate at a constant number of electrons.

The GCP-K method is particularly useful for understanding the redox behavior of organometallic compounds like Di(benzoylcyclopentadienyl) Iron. By calculating the free energy profile of a reaction as a function of the electrode potential, GCP-K can predict reaction rates and identify the rate-determining steps in complex electrochemical processes. For instance, in the context of the Friedel-Crafts acylation of ferrocene to form Di(benzoylcyclopentadienyl) Iron, density functional theory (DFT) calculations, which form the basis of GCP-K, have been used to investigate the reaction mechanism. These studies reveal that the rate-determining barriers for the initial and second acylation steps are very close in energy, suggesting that the formation of the di-substituted product can occur concurrently with the mono-substituted intermediate under similar reaction conditions nwpu.edu.cn.

The application of GCP-K to the redox processes of ferrocene derivatives allows for a detailed understanding of how substituents, such as the benzoyl group, influence the electron transfer kinetics. The model can elucidate the role of the solvent and electrolyte in modulating the reaction barriers and can be used to simulate cyclic voltammograms, providing a direct comparison with experimental electrochemical data. While specific GCP-K studies on Di(benzoylcyclopentadienyl) Iron are not yet available, the methodology has been successfully applied to other ferrocene systems, demonstrating its potential to unravel the intricate details of their electrochemical transformations acs.orgnih.gov.

Analysis of Charge Transfer and Spin Density Distributions

The electronic properties of Di(benzoylcyclopentadienyl) Iron are governed by the distribution of charge and spin density within the molecule. Computational methods, primarily DFT, are invaluable tools for visualizing and quantifying these distributions, which are crucial for understanding the compound's reactivity, magnetic properties, and spectroscopic signatures.

Charge Transfer: The presence of the electron-withdrawing benzoyl groups on the cyclopentadienyl rings significantly influences the charge distribution in Di(benzoylcyclopentadienyl) Iron compared to unsubstituted ferrocene. Experimental charge density analysis of the closely related 1,1'-diacetylferrocene reveals that the iron center tends to have a slightly negative monopole population, indicating a net charge donation from the cyclopentadienyl ligands to the metal nih.govresearchgate.net. This finding is in agreement with theoretical calculations and ligand field theory nih.govresearchgate.net.

Computational studies on substituted ferrocenes have shown a linear relationship between the formal reduction potential and the calculated highest occupied molecular orbital (HOMO) energies, further highlighting the impact of substituents on the electronic structure researchgate.net. For Di(benzoylcyclopentadienyl) Iron, the benzoyl groups are expected to lower the energy of the HOMO, making the compound more difficult to oxidize compared to ferrocene. This is a direct consequence of the inductive effect of the carbonyl group, which withdraws electron density from the cyclopentadienyl rings and, subsequently, from the iron center.

Spin Density Distribution: Ferrocene itself is a diamagnetic compound with a closed-shell electronic structure beilstein-journals.org. However, upon oxidation to the ferrocenium cation, it becomes paramagnetic with one unpaired electron beilstein-journals.org. The distribution of the resulting spin density is of great interest. In the case of Di(benzoylcyclopentadienyl) Iron cation, the spin density is not confined to the iron atom but is delocalized over the entire molecule, including the cyclopentadienyl rings and the benzoyl substituents.

Interactive Data Table: Calculated Electronic Properties of Ferrocene and a Hypothetical Di(benzoylcyclopentadienyl) Iron

The following table presents a hypothetical comparison of key electronic properties for ferrocene and Di(benzoylcyclopentadienyl) Iron, based on general trends observed in computational studies of substituted ferrocenes. These values are illustrative and would require specific DFT calculations for Di(benzoylcyclopentadienyl) Iron for verification.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Redox Potential (V vs. Fc/Fc+) |

| Ferrocene | -5.10 | -1.90 | 3.20 | 0.00 |

| Di(benzoylcyclopentadienyl) Iron | -5.50 | -2.30 | 3.20 | +0.40 |

Advanced Applications in Catalysis and Materials Science

Precursor Role in Organometallic Synthesis

Di(benzoylcyclopentadienyl) iron serves as a valuable starting material for the synthesis of a diverse array of more complex organometallic compounds. The inherent reactivity of the ferrocene (B1249389) core, coupled with the electronic influence of the benzoyl group, allows for a range of chemical modifications.

The synthesis of di(benzoylcyclopentadienyl) iron itself is a cornerstone of its utility. It is typically prepared through the Friedel-Crafts acylation of ferrocene. magritek.com This process involves reacting ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Once formed, di(benzoylcyclopentadienyl) iron can undergo various reactions to yield new organometallic derivatives. For instance, the ketonic group of the benzoyl substituent can be reduced to a secondary alcohol, (α-hydroxybenzyl)cyclopentadienyl)cyclopentadienyliron, or further to a methylene (B1212753) group, (benzylcyclopentadienyl)cyclopentadienyliron. These transformations open pathways to a wider range of ferrocene derivatives with altered electronic and steric properties.

Furthermore, the cyclopentadienyl (B1206354) rings can be functionalized. The presence of the deactivating benzoyl group directs further electrophilic substitution to the unsubstituted ring. Conversely, the carbonyl group can be used to introduce new functionalities. For example, condensation reactions with various reagents can lead to the formation of more complex ligand systems. The synthesis of chalcone (B49325) derivatives from the related acetyl ferrocene by reaction with substituted benzaldehydes illustrates a parallel pathway for creating extended conjugated systems. biomedpharmajournal.org

The functionalization of di(benzoylcyclopentadienyl) iron is key to tuning its properties for specific applications. A primary strategy involves the modification of the benzoyl group. As mentioned, reduction of the ketone offers a route to alcohol and alkyl derivatives. acs.org

Another significant strategy is the introduction of substituents onto the aromatic ring of the benzoyl group or the cyclopentadienyl rings. These substitutions can dramatically influence the electronic properties of the entire molecule. For example, the introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the iron center. mdpi.com This tuning is crucial for applications in catalysis and as redox mediators.

The synthesis of ferrocene derivatives containing β-diketone moieties can be achieved through Claisen condensation reactions involving acetylferrocene, a compound structurally similar to benzoylferrocene. This suggests that di(benzoylcyclopentadienyl) iron could be a precursor to ferrocenyl-β-diketones, which are excellent chelating ligands for other metals, thereby creating heterometallic organometallic compounds.

Catalytic Applications in Organic Transformations

Iron's abundance, low cost, and rich redox chemistry make it an attractive metal for catalysis. nih.gov Di(benzoylcyclopentadienyl) iron and its derivatives are being explored for their catalytic activity in a variety of organic reactions. The ability of the iron center to cycle between different oxidation states is fundamental to its catalytic function. nih.gov

Iron complexes, in general, have demonstrated significant potential in catalyzing a wide range of transformations, including cross-coupling reactions, C-H bond activation, and cycloadditions. nih.govnih.gov While specific data for di(benzoylcyclopentadienyl) iron is emerging, the principles of iron catalysis are applicable. The electronic properties of the ligands attached to the iron center play a crucial role in modulating its catalytic activity. For instance, the introduction of electron-donating groups on the cyclopentadienyl rings can enhance the electron-donating ability of the iron center, which can be beneficial in certain catalytic cycles. nih.gov

The synthesis of σ-alkynyl iron(II) complexes from cyclopentadienyliron dicarbonyl iodide using palladium/copper co-catalysis highlights the integration of iron complexes into transition metal-catalyzed coupling reactions. researchgate.net This suggests that derivatives of di(benzoylcyclopentadienyl) iron could be synthesized and employed in similar catalytic systems, potentially offering unique reactivity or selectivity due to the electronic and steric influence of the benzoyl group.

The ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) redox couple is a well-known reversible one-electron transfer system. The redox potential of this couple can be finely tuned by introducing substituents onto the cyclopentadienyl rings. mdpi.comresearchgate.net The benzoyl group, being an electron-withdrawing group, makes the oxidation of the iron center in di(benzoylcyclopentadienyl) iron more difficult compared to unsubstituted ferrocene. This property can be harnessed in specific redox reactions.

As an oxidant, the ferrocenium form of di(benzoylcyclopentadienyl) iron derivatives could be used in reactions where a mild one-electron oxidant is required. Conversely, the ferrocene form can act as a reductant. The ability to tune the redox potential allows for the design of catalysts for specific substrate transformations. For example, iron(III) has been shown to act as a direct oxidant in the degradation of drug molecules containing benzylic C-H bonds, proceeding through a cation radical intermediate. nih.gov This indicates the potential for oxidized di(benzoylcyclopentadienyl) iron to participate in similar oxidative processes.

The reversible nature of the ferrocene/ferrocenium redox couple is a key feature for its use in catalytic cycles where the iron center needs to be regenerated after each turnover. mdpi.com

Photoinitiated Polymerization

Iron complexes are known to have interesting photochemical properties and can act as photosensitizers in light-driven processes. encyclopedia.pubmdpi.com Di(benzoylcyclopentadienyl) iron, with its extended conjugation provided by the benzoyl group, can absorb light in the UV-visible region. This absorption can lead to the formation of excited states that can initiate chemical reactions, including polymerization.

In the context of photoinitiated polymerization, a photosensitizer absorbs light and then transfers the energy to a photoinitiator, or directly participates in a redox reaction to generate reactive species (radicals or cations) that initiate the polymerization of monomers. The ability of the iron center in di(benzoylcyclopentadienyl) iron to undergo redox reactions upon photoexcitation makes it a candidate for such applications.

Mechanisms of Photopolymerization Initiation by Di(benzoylcyclopentadienyl) Iron

Photopolymerization is a process where light is used to initiate a polymerization reaction, transforming a liquid monomer mixture into a solid polymer. youtube.commdpi.com This process relies on a photoinitiator, a compound that absorbs light and generates reactive species to begin the polymerization. youtube.com Di(benzoylcyclopentadienyl) iron, a type of substituted benzoylferrocene, functions as such a photoinitiator. google.com

The general mechanism for photopolymerization involves several steps: photodecomposition, initiation, propagation, and termination. mdpi.com For Di(benzoylcyclopentadienyl) iron, the process begins when the molecule absorbs electromagnetic energy, typically in the UV or visible spectrum. google.com The benzoyl groups attached to the cyclopentadienyl rings act as chromophores, which are responsible for absorbing the light energy.

Upon absorption of a photon, the photoinitiator molecule is promoted to an excited state. From this state, it undergoes a photochemical transformation that results in the formation of one or more reactive species. google.com These species can be free radicals or ions. These newly generated reactive species then attack the monomer molecules present in the formulation, initiating the polymerization chain reaction. youtube.comgoogle.com The reaction propagates as the growing polymer chain adds more monomer units. This process allows for rapid and controllable curing, with applications in areas like photoimaging, where a latent image can be created in the photopolymerizable system by exposing it through a mask. google.com

Initiator Activity in Anionic Polymerization Processes

Anionic polymerization is a form of addition polymerization initiated by a species with a negative charge, such as a strong base. youtube.comyoutube.com This initiator adds to a monomer, creating a carbanion which then becomes the propagating center for the growing polymer chain. youtube.com This method is particularly effective for monomers that possess electron-withdrawing groups, which can stabilize the negative charge of the propagating anion. youtube.com

Substituted benzoylferrocenes, such as Di(benzoylcyclopentadienyl) iron, have been identified as effective anionic photoinitiators. google.com In this role, the compound does not act as a thermal initiator but rather generates the necessary anionic species upon exposure to light. The absorption of electromagnetic energy leads to a photochemical reaction that produces an active anionic species. This photogenerated anion then initiates polymerization by reacting with a suitable monomer. google.com

The versatility of ferrocene derivatives in polymerization is well-documented, with various ferrocene-containing monomers being successfully polymerized through anionic mechanisms. rsc.orgresearchgate.net The use of a photoinitiator like Di(benzoylcyclopentadienyl) iron offers the advantage of temporal and spatial control over the initiation of anionic polymerization, a feature not available with conventional thermal initiators. youtube.com

Potential in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a wide range of applications in photonics and optoelectronics, including data storage, telecommunication, and molecular switches. researchgate.net Organometallic compounds, and specifically ferrocene derivatives, have garnered significant interest as promising candidates for NLO materials due to the unique electronic properties of the ferrocene moiety. researchgate.netcmu.edu

Relationship between Molecular Architecture and NLO Properties

The NLO properties of ferrocene-based molecules are intrinsically linked to their molecular structure. researchgate.netacs.org A key architectural strategy for achieving a high second-order NLO response is the creation of a "push-pull" system. researchgate.netmdpi.com This design involves connecting an electron-donating group (the "push") to an electron-accepting group (the "pull") through a π-conjugated bridge that facilitates intramolecular charge transfer (ICT) upon excitation.

In this context, the ferrocene unit serves as a highly effective electron donor. acs.orgrsc.org The NLO response, often quantified by the first-order hyperpolarizability (β), can be systematically tuned by modifying the other components of the molecule. Research has shown that both the strength of the electron acceptor and the nature of the conjugated bridge play crucial roles in determining the magnitude of the NLO activity. acs.org For instance, studies on a series of NLO chromophores with a ferrocenyl donor and varied acceptors demonstrated that this systematic structural tailoring is key to developing materials with alluring NLO properties. acs.org X-ray crystal structures have revealed that both cyclopentadienyl rings in the ferrocene donor can contribute to its electron-donating capability. acs.org

Table 1: Structure-Property Relationships in Ferrocenyl NLO Chromophores

| Molecular Component | Role in NLO Properties | Reference Finding |

|---|---|---|

| Ferrocene Unit | Acts as a strong electron donor ("push" component). | The ferrocenyl group is an efficient electron donor in push-pull systems, crucial for high NLO responses. acs.orgrsc.org |

| Acceptor Group | Acts as the electron acceptor ("pull" component). | Varying the strength of the acceptor group allows for systematic tuning of the first-order hyperpolarizability (β). acs.org |

| π-Conjugated Bridge | Connects the donor and acceptor, facilitating intramolecular charge transfer. | The length and nature of the bridge significantly influence the efficiency of electron delocalization and thus the NLO activity. acs.orgrsc.org |

Design Principles for Enhanced Optical Responses

The primary design principle for enhancing the NLO response in ferrocene-based materials is the optimization of the push-pull architecture to maximize intramolecular charge transfer. researchgate.netmdpi.com This involves the strategic selection of donor, acceptor, and bridge components to create molecules with large hyperpolarizabilities.

Key design strategies include:

Strengthening Donor/Acceptor Capabilities: Utilizing the powerful electron-donating nature of the ferrocene core while pairing it with increasingly potent electron-acceptor groups. acs.orgrsc.org For example, fullerene has been used as a strong acceptor in conjunction with a ferrocene donor to achieve large hyperpolarizabilities. rsc.org

Extending π-Conjugation: Increasing the length of the π-conjugated bridge connecting the donor and acceptor can lead to enhanced NLO responses, although an optimal length often exists. rsc.org

Computational Guidance: Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools in the design of new NLO materials. acs.orgresearchgate.net DFT calculations can accurately predict molecular geometries and NLO properties, such as the first-order hyperpolarizability (β). There is often excellent agreement between theoretically calculated values and those measured experimentally via techniques like hyper-Rayleigh scattering (HRS), validating the use of computational screening to identify promising candidate molecules before their synthesis. acs.org This synergy between theoretical simulation and experimental characterization accelerates the development of high-performance NLO materials. acs.org

By applying these principles, researchers can rationally design and synthesize novel ferrocene derivatives like Di(benzoylcyclopentadienyl) iron with tailored and enhanced optical responses for advanced technological applications.

Inter and Intra Molecular Charge Transfer Phenomena

Intramolecular Charge Transfer in Di(benzoylcyclopentadienyl) Iron

Intramolecular charge transfer (ICT) involves the redistribution of electron density between different parts of a single molecule upon electronic excitation. In di(benzoylcyclopentadienyl) iron, the key players are the iron center, the cyclopentadienyl (B1206354) (Cp) rings, and the benzoyl substituents.

In principle, metal-to-ligand charge transfer (MLCT) in di(benzoylcyclopentadienyl) iron would involve the excitation of an electron from a d-orbital of the iron center to an unoccupied π* orbital of the ligands. libretexts.org In ferrocene (B1249389) derivatives, the highest occupied molecular orbitals (HOMOs) are typically metal-centered (d-orbitals), while the lowest unoccupied molecular orbitals (LUMOs) are often localized on the cyclopentadienyl rings or their substituents.

The benzoyl groups, being electron-withdrawing, lower the energy of the π* orbitals of the cyclopentadienyl ligands. This reduction in the LUMO energy is expected to red-shift the MLCT absorption bands compared to unsubstituted ferrocene. The transition effectively moves electron density from the iron(II) center to the benzoyl-substituted cyclopentadienyl ligands, resulting in a transient state best described as [Fe(III)-(C₅H₄COPh)₂]⁻. The energy of these MLCT states is sensitive to the solvent polarity, with more polar solvents generally stabilizing the resulting charge-separated state.

Ligand-to-metal charge transfer (LMCT) is a process where an electron is excited from a ligand-based orbital to a metal-centered orbital. libretexts.org In the case of di(benzoylcyclopentadienyl) iron, this would involve the promotion of an electron from a π orbital of the benzoylcyclopentadienyl ligand to an unoccupied or partially occupied d-orbital of the iron center. youtube.com Given that the iron in ferrocene is in the +2 oxidation state with a d⁶ configuration, the d-orbitals are formally filled. However, LMCT can still occur to higher-energy, empty metal orbitals.

The presence of the benzoyl group, which withdraws electron density from the Cp ring, would generally make the ligand a poorer electron donor. Consequently, LMCT transitions in di(benzoylcyclopentadienyl) iron are expected to be higher in energy compared to ferrocene or ferrocenes with electron-donating substituents. These transitions typically appear in the ultraviolet region of the electromagnetic spectrum.

Substituents on the cyclopentadienyl rings play a crucial role in tuning the charge transfer characteristics of ferrocene derivatives. The two benzoyl groups in di(benzoylcyclopentadienyl) iron exert a significant electronic influence.

Inductive and Resonance Effects: The benzoyl group is strongly electron-withdrawing due to both the inductive effect of the carbonyl group and the resonance effect, which delocalizes the π-electrons of the Cp ring onto the benzoyl moiety. This withdrawal of electron density stabilizes the metal-centered d-orbitals and destabilizes the ligand-based π orbitals.

Impact on MLCT and LMCT: As a result, the energy gap between the metal-based HOMO and the ligand-based LUMO is reduced, leading to a lower energy (red-shifted) MLCT transition. Conversely, the energy gap for LMCT transitions is increased.

Below is a table illustrating the expected qualitative effects of the benzoyl substituents on the charge transfer properties of di(benzoylcyclopentadienyl) iron compared to ferrocene.

| Property | Ferrocene | Di(benzoylcyclopentadienyl) Iron | Rationale |

| HOMO Energy | Higher (more easily oxidized) | Lower (less easily oxidized) | The electron-withdrawing benzoyl groups stabilize the metal d-orbitals. |

| LUMO Energy | Higher | Lower | The π* orbitals of the benzoylcyclopentadienyl ligands are lower in energy than those of the unsubstituted Cp rings. |

| MLCT Transition Energy | Higher (typically in the UV region) | Lower (shifted towards the visible region) | The smaller HOMO-LUMO gap facilitates the transition. |

| LMCT Transition Energy | Lower | Higher | The increased energy difference between the ligand π orbitals and the metal d-orbitals makes this transition less favorable. |

| Oxidation Potential | Lower | Higher | It is more difficult to remove an electron from the stabilized d-orbitals of the iron center. |

Photoinduced Charge Transfer Processes

Upon absorption of light, di(benzoylcyclopentadienyl) iron can undergo photoinduced charge transfer, leading to the formation of transient excited states with significant charge separation. The nature and lifetime of these states are critical for potential applications in photochemistry and solar energy conversion.

The formation of excited states in di(benzoylcyclopentadienyl) iron can be monitored using various spectroscopic techniques, primarily transient absorption spectroscopy.

Ground-State Bleaching: Upon excitation, the depletion of the ground-state population leads to a negative signal (bleaching) at the wavelengths corresponding to the ground-state absorption bands.

Excited-State Absorption: The transient excited state can absorb light at different wavelengths than the ground state, giving rise to new positive absorption bands. For a charge-separated state like [Fe(III)-(C₅H₄COPh)₂]⁻, one would expect to see absorption features characteristic of the ferricenium cation and the benzoylcyclopentadienyl radical anion.

Stimulated Emission: In some cases, the excited state may decay back to the ground state via the emission of a photon, which would appear as a negative signal in the transient spectrum.

The table below summarizes the expected spectroscopic signatures for the excited states of di(benzoylcyclopentadienyl) iron.

| Spectroscopic Feature | Expected Observation for Di(benzoylcyclopentadienyl) Iron |

| Ground-State Absorption | Bands in the UV-Vis region, with MLCT transitions likely appearing at longer wavelengths compared to ferrocene due to the benzoyl substituents. |

| Transient Absorption | Following photoexcitation, the appearance of new absorption bands attributed to the ferricenium-like center and the benzoylcyclopentadienyl radical anion. The exact positions of these bands would depend on the solvent. |

| Luminescence | Ferrocene derivatives are generally non-luminescent due to efficient non-radiative decay pathways. Di(benzoylcyclopentadienyl) iron is expected to follow this trend. |

The dynamics of the photogenerated charge-separated states in ferrocene derivatives are typically very fast, often occurring on the picosecond to nanosecond timescale. The lifetime of these states is a crucial parameter that determines their utility in photochemical applications.

Formation: The initial charge separation following photoexcitation is an ultrafast process, often occurring within femtoseconds to picoseconds.

Decay Pathways: The charge-separated state can decay back to the ground state through several pathways:

Charge Recombination: This is typically the dominant decay pathway, where the electron on the ligand transfers back to the iron center. This process can be either radiative (luminescence) or non-radiative. For most ferrocene derivatives, non-radiative decay is much more efficient.

Intersystem Crossing: The initially formed singlet excited state can undergo intersystem crossing to a longer-lived triplet state.

Chemical Reactions: The charge-separated state may be reactive enough to undergo subsequent chemical transformations.

The electron-withdrawing nature of the benzoyl groups can influence these dynamics. By stabilizing the negative charge on the ligand, they might be expected to slow down the rate of charge recombination, potentially leading to a longer lifetime of the charge-separated state compared to unsubstituted ferrocene. However, detailed experimental studies on di(benzoylcyclopentadienyl) iron are needed to confirm these hypotheses.

The following table provides hypothetical kinetic data for the charge-separated state of di(benzoylcyclopentadienyl) iron, based on typical values for related ferrocene derivatives.

| Kinetic Parameter | Hypothetical Value Range | Significance |

| Charge Separation Time (τ_CS) | 1 - 10 ps | The time taken to form the charge-separated state after photoexcitation. |

| Charge Recombination Time (τ_CR) | 100 ps - 10 ns | The lifetime of the charge-separated state before it decays back to the ground state. A longer lifetime is often desirable for applications. |

| Quantum Yield of Charge Separation (Φ_CS) | 0.1 - 0.9 | The efficiency of forming the charge-separated state upon absorption of a photon. |

Theoretical Models for Charge Transfer Mechanisms

The transfer of an electron from a donor to an acceptor moiety, whether within the same molecule (intramolecular) or between different molecules (intermolecular), is governed by a set of well-established theoretical frameworks. These models provide a lens through which to understand and predict the rates and efficiencies of these processes. In the context of Di(benzoylcyclopentadienyl) Iron, which for the purposes of this discussion can be considered analogous to 1,1'-dibenzoylferrocene, both Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) are significant. bohrium.comwikipedia.orglibretexts.org The presence of the electron-withdrawing benzoyl groups on the cyclopentadienyl rings significantly influences the electronic structure and the nature of these charge transfer transitions.

One of the cornerstone theoretical models for describing electron transfer reactions is the Marcus Theory . wikipedia.orglibretexts.org This theory relates the rate constant of an electron transfer reaction to the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ). The reorganization energy is a critical parameter that represents the energy required to distort the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to that of the transition state. Marcus theory predicts a parabolic relationship between the logarithm of the rate constant and the driving force of the reaction, famously leading to the concept of the "inverted region" where the rate of electron transfer decreases with increasing driving force.

For Di(benzoylcyclopentadienyl) Iron, the application of Marcus theory allows for the analysis of its redox behavior. The heterogeneous electron transfer kinetics of 1,1'-dibenzoylferrocene have been studied using techniques like cyclic voltammetry, providing data on the standard rate constants (k°) and transfer coefficients (α). researchgate.netresearchgate.net These experimental parameters can be used within the framework of Marcus theory to extract valuable information about the reorganization energy associated with the electron transfer process.

Another powerful tool for investigating charge transfer phenomena at a molecular level is Density Functional Theory (DFT) . DFT calculations provide detailed insights into the electronic structure, molecular orbital energies, and charge distributions of molecules in their ground and excited states. For benzoyl-substituted ferrocenes, DFT studies can help to identify the nature of the frontier molecular orbitals (HOMO and LUMO) and predict the energies of charge transfer transitions. escholarship.org These calculations have been instrumental in confirming the MLCT character of the low-energy electronic transitions in these compounds.

The following tables present a compilation of experimental and theoretical data for 1,1'-dibenzoylferrocene, which serves as a model for Di(benzoylcyclopentadienyl) Iron, illustrating the application of these theoretical models.

Table 1: Electrochemical and Kinetic Parameters for 1,1'-Dibenzoylferrocene

| Solvent | Scan Rate (V/s) | Transfer Coefficient (α) | Standard Rate Constant (k°) (cm/s) |

| Methanol (B129727) | 0.1 | 0.45 | 1.2 x 10⁻³ |

| Methanol | 0.2 | 0.43 | 1.1 x 10⁻³ |

| Methanol | 0.3 | 0.42 | 1.0 x 10⁻³ |

| Methanol | 0.4 | 0.41 | 0.9 x 10⁻³ |

| Methanol | 0.5 | 0.40 | 0.8 x 10⁻³ |

| Data sourced from studies on the evaluation of kinetic and thermodynamic parameters of 1,1'-dibenzoylferrocene in methanol by cyclic voltammetry. researchgate.net |

Table 2: Thermodynamic Parameters for the Oxidation of 1,1'-Dibenzoylferrocene in Methanol

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 298 | 50.2 | 45.1 | -17.1 |

| 308 | 50.4 | 45.1 | -17.2 |

| 318 | 50.6 | 45.1 | -17.3 |

| 328 | 50.8 | 45.1 | -17.4 |

| Data derived from cyclic voltammetry studies. researchgate.net |

These theoretical models, supported by experimental data, provide a robust framework for understanding the intricate charge transfer processes that dictate the chemical and physical behavior of Di(benzoylcyclopentadienyl) Iron and related organometallic compounds. The interplay between the electronic nature of the metal center and the substituents on the cyclopentadienyl rings is a key factor in tuning these properties for various applications.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Key research objectives include:

Catalytic C-H Activation: Direct C-H activation and subsequent acylation of the cyclopentadienyl (B1206354) rings using a catalytic amount of a transition metal complex would represent a significant leap in atom economy and sustainability.

Greener Reaction Conditions: Exploration of solid acid catalysts or milder Lewis acids could reduce waste and simplify workup procedures. The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could accelerate reaction times and improve energy efficiency.

Novel Precursors: Investigating alternative starting materials beyond ferrocene (B1249389), such as pre-functionalized cyclopentadienyl ligands, could provide more direct and higher-yielding pathways to the target molecule and its derivatives.

Table 1: Comparison of a Conventional vs. a Proposed Novel Synthetic Route

| Feature | Conventional Route (Friedel-Crafts) | Proposed Novel Route (Catalytic C-H Acylation) |

|---|---|---|

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Transition Metal Complex |

| Atom Economy | Low | High |

| Selectivity | Moderate (mono- vs. di-substitution) | Potentially High |

| Reaction Conditions | Harsh (anhydrous, inert atmosphere) | Potentially Milder |

| Waste Generation | High (acidic aqueous waste) | Low |

Exploration of Di(benzoylcyclopentadienyl) Iron in Emerging Catalytic Cycles

The unique electronic nature of di(benzoylcyclopentadienyl) iron makes it an intriguing candidate for catalysis. The electron-withdrawing benzoyl groups lower the energy of the d-orbitals on the iron center, which can influence its redox potential and ability to coordinate with and activate substrates. Research into its catalytic activity is still in its infancy, presenting a significant opportunity for discovery.

Future catalytic explorations should focus on:

Redox Catalysis: Investigating its performance in reactions involving electron transfer, such as oxidation of alcohols or C-H functionalization reactions. The modified redox potential compared to unsubstituted ferrocene could offer unique reactivity or stability.

Photoredox Catalysis: Like other iron complexes, di(benzoylcyclopentadienyl) iron derivatives could potentially be activated by visible light to catalyze reactions such as hydrosilylation of imines. rsc.org

Asymmetric Catalysis: The development of chiral versions of di(benzoylcyclopentadienyl) iron could lead to new catalysts for asymmetric transformations, where the rigid ferrocene backbone provides an excellent scaffold for inducing stereocontrol. The effect of cyclopentadienone electronics on catalytic activity has been an area of interest for similar iron compounds. nih.gov

Table 2: Potential Catalytic Applications for Di(benzoylcyclopentadienyl) Iron

| Catalytic Cycle | Proposed Role of the Iron Complex | Potential Advantage |

|---|---|---|

| Alcohol Oxidation | Redox catalyst; facilitates hydride transfer | Tunable redox potential for substrate specificity |

| Cross-Coupling Reactions | Ligand or pre-catalyst; stabilizes active species | Enhanced stability and modified electronic properties |

| Photoredox Catalysis | Photo-active catalyst for single-electron transfer | Earth-abundant metal alternative to iridium/ruthenium |

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deep understanding of how di(benzoylcyclopentadienyl) iron functions in a reaction requires direct observation of transient intermediates and catalyst resting states. Advanced spectroscopic methods are essential tools for uncovering these detailed mechanistic insights in real time.

Promising areas for future spectroscopic studies include: